6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c20-10-13-1-4-18(21-11-13)26-15-5-7-22(8-6-15)19(23)14-2-3-16-17(9-14)25-12-24-16/h1-4,9,11,15H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMULYKWFPTQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile” are currently unknown. The compound contains a 1,3-benzodioxole moiety, which is found in many bioactive compounds used in pesticides and pharmaceuticals. .
Mode of Action
Given the presence of the 1,3-benzodioxole moiety, it is possible that the compound may interact with its targets through a similar mechanism as other bioactive compounds containing this group. .
Result of Action
In a study, a compound with a similar structure showed a loss of activity when the 2-carboxylic acid was replaced with a carbamoyl group. This suggests that the structure of the compound can significantly influence its biological activity.
Biological Activity
6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O4
- Molecular Weight : 351.4 g/mol
The compound interacts with various biological targets, which can be summarized as follows:
| Property | Details |
|---|---|
| Target Interactions | Interacts with tubulin and various enzymes involved in cancer pathways. |
| Cell Cycle Effects | Induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells. |
| Enzyme Inhibition | Shows potential as an inhibitor for specific enzymes related to cancer progression. |
Cellular Effects
Research indicates that this compound can significantly influence cellular functions. For example:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : Studies have demonstrated that it causes cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Binding Interactions : The compound binds to specific biomolecules, altering their activity and leading to downstream effects on cell signaling pathways.
- Gene Expression Modulation : It influences gene expression profiles associated with cell survival and apoptosis.
- Inhibition of Tumor Growth : By interfering with critical cellular processes, it may inhibit tumor growth and metastasis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Anticancer Activity :
- A study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potency compared to standard chemotherapeutics .
- Neuropharmacological Effects :
- Inflammation Modulation :
Comparison with Similar Compounds
To better understand the unique properties of this compound, we compare it with structurally similar derivatives:
| Compound | Biological Activity |
|---|---|
| Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methylpyridin-2-yl)acetate | Moderate anticancer activity; less potent than the target compound. |
| Benzo[d][1,3]dioxol-5-yloxymethylpiperidine derivatives | Exhibits some neuroprotective effects but lacks significant cytotoxicity against cancer cells. |
Preparation Methods
Preparation of 2H-1,3-Benzodioxole-5-Carbonyl Chloride
The benzodioxole carbonyl group is typically introduced via acyl chloride intermediacy. 2H-1,3-Benzodioxole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux, yielding the corresponding acid chloride in >90% purity.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ (2.5 eq) | Anhyd. DCM | 40–50°C | 4 h | 92% |
Coupling with Piperidin-4-ol
The acid chloride reacts with piperidin-4-ol in the presence of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to form 1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-ol. This step proceeds via nucleophilic acyl substitution, with yields exceeding 85%.
Optimized Protocol :
-
Molar Ratio : Acid chloride : piperidin-4-ol : Et₃N = 1 : 1.1 : 1.2
-
Solvent : Tetrahydrofuran (THF) at 0°C → room temperature
-
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane)
Pyridine-3-Carbonitrile Subunit Synthesis
Cyanation of Pyridine Derivatives
Direct cyanation at position 3 of pyridine is achieved via Rosenmund-von Braun reaction. 3-Bromopyridine-6-ol undergoes substitution with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C, yielding pyridine-3-carbonitrile-6-ol in 65–70% yield.
Key Data :
-
Catalyst : CuCN (1.5 eq)
-
Solvent : DMF, anhydrous
-
Reaction Time : 24 h
-
Side Products : ≤5% 3-cyano-6-bromopyridine (due to incomplete substitution)
Hydroxyl Group Activation
The 6-hydroxyl group is converted to a better leaving group (e.g., triflate or tosylate) to facilitate ether bond formation. Triflation using trifluoromethanesulfonic anhydride (Tf₂O) in pyridine provides 6-triflyloxy-pyridine-3-carbonitrile with 89% efficiency.
Safety Note : Tf₂O is moisture-sensitive; reactions require strict anhydrous conditions.
Fragment Coupling: Ether Bond Formation
Mitsunobu Reaction
The Mitsunobu reaction couples 1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-ol with 6-triflyloxy-pyridine-3-carbonitrile under mild conditions. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling, achieving 78% yield.
Procedure :
-
Dissolve piperidin-4-ol derivative (1 eq) and pyridine triflate (1.05 eq) in THF.
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Add PPh₃ (1.2 eq) and DEAD (1.2 eq) dropwise at 0°C.
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Stir at room temperature for 12 h.
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Purify via silica gel chromatography (hexane/EtOAc 3:1).
Williamson Ether Synthesis Alternative
For larger-scale production, the Williamson method employs a deprotonated piperidin-4-olate nucleophile attacking a 6-halopyridine-3-carbonitrile. Sodium hydride (NaH) in DMF at 80°C affords the ether linkage in 70% yield.
Limitation : Requires anhydrous conditions and excludes acid-sensitive groups.
Integrated Synthetic Route and Yield Optimization
A consolidated pathway combining the above steps achieves the target compound in 52% overall yield:
| Step | Reaction | Yield | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Benzodioxole acid → acid chloride | 92% | SOCl₂, DCM, reflux |
| 2 | Acylation of piperidin-4-ol | 87% | Et₃N, THF, 0°C → rt |
| 3 | Pyridine bromination | 82% | PBr₃, CHCl₃, 60°C |
| 4 | Cyanation | 68% | CuCN, DMF, 150°C |
| 5 | Triflation | 89% | Tf₂O, pyridine, 0°C |
| 6 | Mitsunobu coupling | 78% | DEAD, PPh₃, THF |
Critical Purification Steps :
-
Final product recrystallization from ethanol/water (1:3) enhances purity to >99% (HPLC).
-
Residual triphenylphosphine oxide is removed via activated charcoal treatment.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H2), 8.12 (dd, J = 8.9, 2.4 Hz, 1H, pyridine-H4), 7.28 (d, J = 8.9 Hz, 1H, pyridine-H5), 6.92–6.85 (m, 3H, benzodioxole-H), 4.80–4.75 (m, 1H, piperidine-OCH), 3.68–3.59 (m, 2H, piperidine-NCO), 2.95–2.88 (m, 2H, piperidine-CH₂), 1.92–1.85 (m, 4H, piperidine-CH₂).
-
IR (KBr) : ν 2235 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C).
Q & A
Basic: What are the key synthetic strategies for preparing 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a substituted aldehyde (e.g., 2H-1,3-benzodioxole-5-carbaldehyde) with a piperidine derivative under acidic or basic conditions to form the piperidin-4-yl ether intermediate .
- Step 2: Coupling the piperidine intermediate with a pyridine-3-carbonitrile scaffold via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the oxy linkage .
- Step 3: Final purification via column chromatography or recrystallization, with purity validated by HPLC (>95%) and structural confirmation via H/C NMR .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Assay Optimization: Validate assay conditions (e.g., pH, temperature, solvent compatibility) to rule out artifacts. For example, DMSO concentration >1% may inhibit enzyme activity, skewing IC values .
- Target Selectivity Profiling: Use kinome-wide screening or proteomics to identify off-target interactions that may explain divergent results .
- Data Normalization: Compare results against a positive control (e.g., staurosporine for kinase assays) and apply statistical methods (e.g., Z’-factor analysis) to assess assay robustness .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR confirms the presence of the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and piperidine methylene groups (δ 3.0–4.0 ppm). C NMR identifies the carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~115 ppm) functionalities .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 379.1294 for CHNO) .
- IR Spectroscopy: Detects the nitrile stretch (~2240 cm) and carbonyl vibrations (~1680 cm) .
Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs). Focus on key residues (e.g., hinge region in kinases) interacting with the benzodioxole and nitrile groups .
- Free Energy Perturbation (FEP): Quantify the impact of substituent modifications (e.g., replacing benzodioxole with other aryl groups) on binding affinity .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to prioritize analogs for synthesis .
Basic: How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the nitrile to amide) .
- Light Sensitivity Testing: Expose to UV-Vis light (300–800 nm) and track photodegradation using LC-MS .
- Oxidative Stability: Assess susceptibility to ROS by adding HO or Fe/ascorbate, simulating in vivo oxidative stress .
Advanced: What strategies can optimize the pharmacokinetic (PK) profile of this compound?
Methodological Answer:
- Metabolic Stability: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation). Introduce blocking groups (e.g., fluorine substituents) to reduce clearance .
- Permeability Enhancement: Modify logD (via alkyl chain elongation) or incorporate prodrug moieties (e.g., esterification of hydroxyl groups) to improve Caco-2 permeability .
- Plasma Protein Binding (PPB): Measure PPB using equilibrium dialysis. High binding (>95%) may necessitate structural tweaks to increase free fraction .
Basic: What are the recommended in vitro assays for initial biological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, BRAF) or cytochrome P450 isoforms using fluorescence-based substrates (e.g., Caliper LabChip for kinase activity) .
- Cytotoxicity Screening: Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7). Include a counter-screen in non-malignant cells (e.g., HEK293) to assess selectivity .
- Solubility Assessment: Determine kinetic solubility in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF) via nephelometry .
Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s target-binding mechanism?
Methodological Answer:
- Co-crystallization: Soak the compound into protein crystals (e.g., kinase-ligand complexes) and solve structures at 1.5–2.0 Å resolution. Focus on electron density maps around the benzodioxole and piperidine moieties .
- Cryo-EM Workflow: For large targets (e.g., ion channels), use grids coated with graphene oxide to improve particle distribution. Process data in RELION to resolve binding poses at 3–4 Å resolution .
- Fragment Replacement Analysis: Compare apo and ligand-bound structures to identify conformational changes (e.g., DFG-loop movement in kinases) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential nitrile toxicity (cyanide release upon degradation). Monitor air quality with CN sensors .
- Waste Disposal: Quench reactive intermediates (e.g., with NaHSO) and dispose via hazardous waste protocols .
- Stability Alerts: Store at –20°C under inert gas (N) to prevent oxidation or hydrolysis .
Advanced: How can researchers address low solubility in aqueous buffers during formulation studies?
Methodological Answer:
- Co-solvent Systems: Use PEG 400 or Captisol® (sulfobutyl ether β-cyclodextrin) at 10–20% w/v to enhance solubility without precipitation .
- Nanoparticle Formulation: Prepare PLGA nanoparticles via nanoprecipitation. Characterize size (100–200 nm) via DLS and encapsulation efficiency (>80%) via HPLC .
- Salt Formation: Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rate. Confirm stability via powder X-ray diffraction (PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
